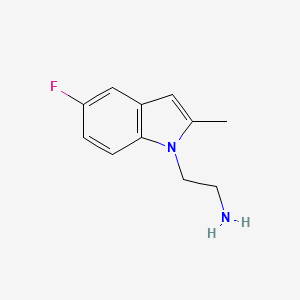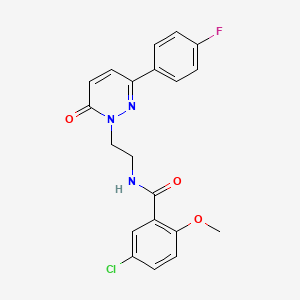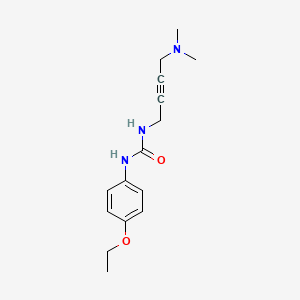![molecular formula C15H10ClNO5 B2929828 (E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9](/img/structure/B2929828.png)
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as 3-chloro-2-nitro-4-phenoxyphenyl prop-2-enoic acid, is an important organic compound that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of many different compounds, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Agrochemical Impurities and Environmental Impact
The study by Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen (CNP), which is structurally similar to the compound . This research highlights the environmental impact and potential risks associated with the use of such agrochemicals, which contained high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs). This is crucial for understanding the ecological and health implications of these compounds' usage in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).
Synthesis and Chemical Transformations
Tanaka, Yasuo, and Torii (1989) focused on synthesizing a tryptophan precursor by transforming similar compounds. This research demonstrates the potential of such compounds in synthesizing essential biological molecules and provides insight into chemical processes and transformations (Tanaka, Yasuo, & Torii, 1989).
Non-Linear Optical Properties
Singh, Saxena, Prasad, and Kumar (2012) explored the non-linear optical (NLO) properties of chalcones, substances related to the compound . Their findings contribute to the development of materials for optoelectronic applications, such as telecommunications and laser technologies (Singh, Saxena, Prasad, & Kumar, 2012).
Optoelectronic and Charge Transport Properties
Shkir, Irfan, AlFaify, Patil, and Al‐Sehemi (2019) studied the optoelectronic and charge transport properties of chalcone derivatives. They found these compounds suitable for use in semiconductor devices, illustrating the potential of such chemicals in the field of electronics and material science (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Corrosion Inhibition
Lagrenée, Mernari, Chaibi, Traisnel, Vezin, and Bentiss (2001) investigated the inhibitive effect of oxadiazoles, structurally related to the compound, on mild steel corrosion. This research is significant for understanding how such compounds can be applied in preventing metal corrosion, a critical aspect in industrial processes (Lagrenée et al., 2001).
Water Purification
Matthews (1990) examined the use of titanium dioxide in purifying water contaminated with chlorophenols, substances similar to the compound . This study is pivotal for water treatment technologies, showing the effectiveness of such processes in removing harmful organic compounds (Matthews, 1990).
Propiedades
IUPAC Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCVWKHJRGXPG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

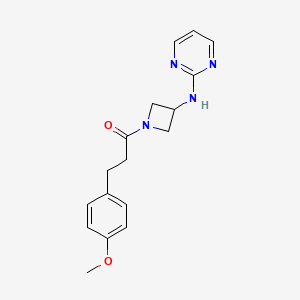
![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
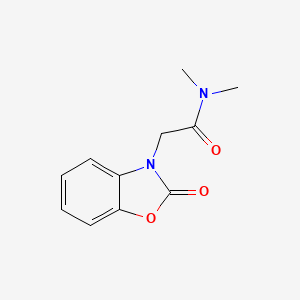
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)
